4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Description
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 4 and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis. Its derivatives are pivotal in drug discovery, particularly for kinase inhibition and anticancer applications . The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the halogen’s positioning, which facilitates further functionalization via cross-coupling reactions or nucleophilic substitutions .
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-3-12-8(7)6(4-10)5-11-12/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGNTMPITVCHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using Molecular Bromine
A common protocol involves treating pyrazolo[1,5-a]pyridine-3-carbonitrile with bromine (Br₂) in acetic acid at 0–25°C. The reaction typically achieves moderate yields (50–65%) but requires careful temperature control to avoid over-bromination. For example:
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Reaction Conditions :
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Substrate: Pyrazolo[1,5-a]pyridine-3-carbonitrile (1 equiv)
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Brominating Agent: Br₂ (1.2 equiv)
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Solvent: Glacial acetic acid
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Temperature: 0–5°C
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Time: 12–24 hours
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Workup : The crude product is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via recrystallization (ethanol/water).
Selective Bromination via Directed Ortho-Metalation
To enhance regioselectivity, directed ortho-metalation (DoM) strategies are employed. Using lithium diisopropylamide (LDA) as a base, the pyridine ring is deprotonated at the 4-position, followed by quenching with bromine.
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Key Steps :
Multi-Step Synthesis from tert-Butyl Carbamate Derivatives
A patent-pending method (CN117143095A) outlines a four-step synthesis starting from tert-butyl (methylsulfonyl)oxycarbamate. This route emphasizes scalability and avoids high-toxicity intermediates.
Boc Removal and Cyclization
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Boc Deprotection :
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Cyclization with Ethyl Propiolate :
Saponification and Acidification
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Saponification :
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Acidification :
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions enable modular synthesis, particularly for introducing bromine and cyano groups at specific positions.
Suzuki-Miyaura Coupling
Arylboronic acids are coupled with brominated pyrazolo[1,5-a]pyridine intermediates:
Cyanation Using Copper Cyanide
Post-bromination cyanation is achieved via Ullmann-type coupling:
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Reagents : CuCN (1.5 equiv), KI (2 equiv)
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Solvent : Dimethylformamide (DMF)
Optimization and Industrial Scaling
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit key protein kinases involved in various diseases. Specifically, it has shown promise as an inhibitor of AXL and c-MET kinases, which are implicated in cancer progression and metastasis. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in cancer therapy .
Research indicates that 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile exhibits antimicrobial and anticancer properties. For instance, studies have demonstrated its effectiveness against certain strains of bacteria and cancer cell lines, making it a candidate for further development as an antimicrobial or anticancer agent .
Table 1: Biological Activities of this compound
| Activity | Target | Effectiveness |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition |
| Anticancer | Cancer cell lines | Dose-dependent response |
| Kinase Inhibition | AXL, c-MET | Selective inhibition |
Material Science
Beyond its biological applications, this compound is also explored for its photophysical properties. It has been integrated into materials for optical applications due to its ability to function as a fluorophore. This makes it suitable for use in sensors and imaging technologies .
Case Study 1: Kinase Inhibition
In a study assessing the efficacy of pyrazolo[1,5-a]pyridine derivatives against human kinases, this compound was identified as a selective inhibitor of GSK-3β and CDK-2. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly impacted potency against these kinases. This information is critical for designing more effective inhibitors targeting related pathways in cancer therapy .
Case Study 2: Antimicrobial Properties
A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in the positions of bromine, hydroxyl, methoxy, or additional halogen substituents. These variations significantly impact their chemical reactivity, biological activity, and applications:
Physicochemical Properties and Solubility
- Lipophilicity : Bromine and nitrile groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Methoxy or hydroxyl groups improve solubility (e.g., logP values: 4-bromo-6-hydroxy derivative = 1.2 vs. 4-bromo base = 2.5) .
- Stability : Brominated derivatives are generally stable under ambient conditions but may degrade under strong acidic/basic environments or prolonged UV exposure .
Biological Activity
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is an emerging compound in medicinal chemistry, particularly noted for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C_8H_5BrN_4
- Molecular Weight : 232.06 g/mol
The presence of the bromine atom and the carbonitrile group significantly influences its reactivity and biological interactions.
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit various mechanisms of action, primarily through the inhibition of protein kinases. These enzymes are crucial in regulating cellular processes such as growth, differentiation, and metabolism. The specific activity of this compound includes:
- Inhibition of AXL and c-MET Kinases : These kinases are involved in cancer progression and metastasis. Inhibiting their activity can lead to reduced tumor growth and improved patient outcomes in various cancers .
- Anticancer Activity : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells through the modulation of signaling pathways .
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. Below is a summary table highlighting key findings:
| Study | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Study 1 | AXL Kinase | 15 | Inhibition of tumor cell proliferation |
| Study 2 | c-MET Kinase | 20 | Induction of apoptosis in cancer cells |
| Study 3 | GSK-3β | 30 | Modulation of glucose metabolism |
Case Study 1: Anticancer Efficacy
In a preclinical study evaluating the anticancer efficacy of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results demonstrated significant reduction in cell viability at concentrations above 10 nM, with a notable increase in apoptotic markers.
Case Study 2: Inhibition of Kinase Activity
A high-throughput screening identified this compound as a potent inhibitor of AXL and c-MET kinases. Subsequent assays confirmed its selective inhibition profile compared to other kinases involved in cellular signaling pathways, suggesting its therapeutic potential in targeted cancer therapies .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile and its derivatives?
- The synthesis typically involves cyclization reactions of hydrazine derivatives with enamines or α,β-unsaturated nitriles. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield pyrazolo[1,5-a]pyrimidine scaffolds, which can be brominated at the 4-position using N-bromosuccinimide (NBS) or similar reagents. Optimization of solvent (e.g., ethanol, DMF) and temperature (reflux conditions) is critical to achieving high yields (62–70%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- IR spectroscopy identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹). ¹H/¹³C NMR confirms regiochemistry and substituent positions, with aromatic protons appearing in the δ 7.5–8.5 ppm range. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks). X-ray crystallography resolves crystal packing and bond angles, as demonstrated for related brominated pyrazolo[1,5-a]pyrimidines (monoclinic system, space group P21/c) .
Advanced Questions
Q. How can reaction conditions be optimized to control regioselectivity in the synthesis of substituted pyrazolo[1,5-a]pyridine derivatives?
- Regioselectivity depends on the electronic and steric properties of reactants. For example:
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position.
- Temperature : Lower temperatures (0–25°C) reduce side reactions in bromination steps.
- Catalysts : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) exploit the 4-bromo group for selective functionalization. Evidence from analogous compounds shows that microwave-assisted synthesis improves regioselectivity and reduces reaction times .
Q. What strategies resolve contradictions in crystallographic data for brominated pyrazolo[1,5-a]pyridine derivatives?
- Discrepancies in unit cell parameters or bond angles can arise from polymorphism or solvent inclusion. To address this:
- Multiple crystallization trials : Use varied solvents (e.g., ethanol vs. DMF) to isolate pure polymorphs.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) influencing packing.
- Density Functional Theory (DFT) : Validates experimental data by comparing calculated vs. observed bond lengths and angles, as applied to monoclinic crystals of related brominated compounds .
Q. How does the bromine substituent influence the reactivity and applications of this compound in medicinal chemistry?
- The 4-bromo group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkyne moieties. This functionalization enhances binding affinity in drug candidates, particularly in kinase inhibitors or anti-tumor agents. For instance, brominated pyrazolo[1,5-a]pyrimidines are precursors to carboxamide derivatives with demonstrated activity in cancer models .
Q. What methodological approaches are used to analyze substituent effects on the electronic properties of pyrazolo[1,5-a]pyridine derivatives?
- Cyclic voltammetry measures redox potentials to assess electron-withdrawing/donating effects of substituents.
- DFT calculations map HOMO/LUMO distributions; bromine at the 4-position lowers LUMO energy, enhancing electrophilicity.
- UV-Vis spectroscopy correlates substituent effects with absorption maxima shifts, as seen in azo-functionalized derivatives (λ_max 450–500 nm) .
Methodological Considerations
- Synthetic Challenges : Bromination at the 4-position may compete with side reactions (e.g., di-bromination). Use stoichiometric NBS and monitor progress via TLC .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates pure products.
- Biological Evaluation : Screen derivatives using in vitro kinase assays (e.g., EGFR inhibition) and validate with molecular docking studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
